Ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound classified as a chromene derivative. Chromenes are known for their diverse biological activities and have attracted significant interest in medicinal chemistry due to their potential therapeutic applications. This specific compound features a chromene core that is substituted with a propanoate group and a methoxybenzyl moiety, contributing to its unique chemical properties and biological activities. The molecular formula of this compound is with a molecular weight of approximately 396.4 g/mol.
The compound is sourced from various suppliers specializing in organic chemicals, particularly those focusing on chromene derivatives. It is categorized under chromene derivatives due to its structural characteristics and the presence of the chromene ring system, which is known for its involvement in various biochemical processes.
The synthesis of ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
These reactions allow for modifications of the compound's structure, potentially enhancing its biological activity or altering its physical properties.
The molecular structure of ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate consists of:
The InChI key for this compound is XNBWCPMIWPWOAS-UHFFFAOYSA-N
, and its SMILES representation is CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3OC)OC1=O)C
.
Ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions that modify its structure:
These reactions enable modifications that could enhance biological activity or change physical properties.
The mechanism of action of ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets:
Ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate exhibits several notable physical and chemical properties:
Other relevant data includes:
Property | Value |
---|---|
Molecular Formula | C23H24O6 |
Molecular Weight | 396.4 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several potential applications in scientific research:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8